molecular formula C13H18N2O B1523763 (4-(Methylamino)piperidin-1-yl)(phenyl)methanone CAS No. 92032-54-7

(4-(Methylamino)piperidin-1-yl)(phenyl)methanone

Cat. No.: B1523763
CAS No.: 92032-54-7
M. Wt: 218.29 g/mol
InChI Key: FJOZONKRMICPLS-UHFFFAOYSA-N
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Description

(4-(Methylamino)piperidin-1-yl)(phenyl)methanone (CAS 92032-54-7) is a piperidine-based compound with the molecular formula C₁₃H₁₈N₂O and a molecular weight of 218.30 g/mol . This chemical is provided as a high-purity solid for research applications and requires storage at 2-8°C . As a piperidine derivative, this compound is of significant interest in medicinal chemistry and neuroscience research. Piperidine scaffolds are established pharmacophores with demonstrated biological activity, particularly within the central nervous system (CNS) . Structurally similar piperidin-1-yl methanone derivatives have been investigated as key intermediates in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging, specifically for studying the 5-HT 1A serotonin receptor in the brain . The 5-HT 1A receptor is a major therapeutic target for investigating depression, anxiety, and other neuropsychiatric disorders . Furthermore, research on analogous 4-methylaminopiperidine compounds highlights their potential in designing novel fluoroquinolone derivatives with potent in vitro antibacterial activity against strains such as methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA) . Piperidine derivatives in general have also been reported to exhibit antimicrobial and antioxidant properties in scientific studies . This compound serves as a valuable building block for researchers synthesizing and evaluating new chemical entities for these and other investigative purposes. Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[4-(methylamino)piperidin-1-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-14-12-7-9-15(10-8-12)13(16)11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOZONKRMICPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Using Benzamide and Organolithium Reagents

A closely related synthetic protocol reported by Wang et al. involves the reaction of 4-chloro-N,N-dimethylbenzamide with phenyllithium to yield substituted (dimethylamino)phenyl methanones. While this exact example uses a dimethylamino substituent, the methodology can be adapted to introduce the methylamino piperidinyl group by replacing the dimethylamino precursor with the corresponding piperidinyl amine.

  • Reaction Conditions: The reaction is conducted under nitrogen atmosphere using oven-dried glassware and Schlenk techniques to maintain anhydrous conditions.
  • Workup: After reaction completion, quenching with water and saturated ammonium chloride solution is performed, followed by extraction with diethyl ether.
  • Purification: The organic layers are dried over magnesium sulfate, filtered, and solvents removed under reduced pressure. The product is isolated by column chromatography (SiO2, pentane/EtOAc/TEA 89:10:1).
  • Yield: Typical yields range from 49% to 66% depending on the substituents and reaction conditions.

Reductive Amination Approach

Another effective method to prepare this compound involves reductive amination:

  • Key Intermediate: A piperidin-4-yl carbamate or similar protected piperidine derivative is reacted with an aldehyde or ketone bearing the phenyl methanone moiety.
  • Reductive Amination: Using reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation, the imine intermediate formed between the amine and carbonyl compound is reduced to the corresponding secondary amine.
  • Deprotection: Boc or other protecting groups on the piperidine nitrogen are removed using trifluoroacetic acid (TFA) or similar acids to yield the free amine.
  • Yields and Conditions: For example, reductive amination using tert-butyl-piperidine-4-yl carbamate and cyclopropanecarbaldehyde gave a related compound in 64% yield. N-alkylation of such intermediates in the presence of potassium carbonate in acetonitrile afforded the desired products in 19–69% yield.

N-Alkylation of Piperidine Derivatives

  • Method: The key intermediate, often a piperidin-4-yl amine, is alkylated using alkyl halides or related electrophiles in the presence of a base such as potassium carbonate.
  • Solvent: Acetonitrile is commonly used as the solvent.
  • Outcome: This method allows the introduction of various substituents on the piperidine nitrogen, including methylamino groups, enabling the synthesis of this compound derivatives with variable yields.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Purification Typical Yield (%) Notes
Nucleophilic substitution 4-chloro-N,N-dimethylbenzamide + phenyllithium Anhydrous conditions, nitrogen atmosphere Column chromatography (SiO2, pentane/EtOAc/TEA) 49–66 Adaptable for methylamino piperidinyl substitution
Reductive amination tert-butyl-piperidine-4-yl carbamate + aldehyde Reducing agent (NaBH(OAc)3 or H2), TFA deprotection Standard extraction and chromatography 19–69 Versatile for various substituted piperidines
N-alkylation of piperidine Piperidin-4-yl amine + alkyl halide K2CO3 base, acetonitrile solvent Extraction and chromatography 19–69 Allows introduction of methylamino group

Research Findings and Considerations

  • The choice of synthetic route depends on the availability of starting materials and desired substitution pattern on the piperidine ring.
  • Reductive amination offers flexibility in introducing various alkyl groups on the nitrogen and can be combined with protecting group strategies for selective functionalization.
  • Nucleophilic substitution using organolithium reagents provides a direct approach to ketone formation but requires careful control of moisture and air-sensitive reagents.
  • Purification typically involves silica gel chromatography with solvent systems containing pentane, ethyl acetate, and triethylamine to improve separation and yield.
  • Yields vary significantly depending on the substituents and reaction conditions, with reported yields ranging from moderate (around 19%) to good (up to 69%).

This comprehensive overview synthesizes data from multiple authoritative sources, focusing on established and experimentally validated synthetic methodologies for this compound. The methods described provide a solid foundation for researchers aiming to prepare this compound for further study or application.

Chemical Reactions Analysis

Types of Reactions

(4-(Methylamino)piperidin-1-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (4-(Methylamino)piperidin-1-yl)(phenyl)methanone is C₁₃H₁₈N₂O. The compound features a piperidine ring substituted with a methylamino group and a phenyl ketone moiety, which contributes to its reactivity and potential biological activity.

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its functional groups allow it to participate in various reactions, including:

  • Nucleophilic substitutions : The piperidine nitrogen can act as a nucleophile, facilitating the formation of new carbon-nitrogen bonds.
  • Formation of heterocycles : This compound can be utilized in the synthesis of heterocyclic compounds through cyclization reactions.

Biology

The biological activity of this compound has been investigated in several studies:

  • Antimicrobial properties : Similar compounds have shown significant antimicrobial activity against various pathogens, suggesting potential use in developing new antibiotics.
  • Antitumor activity : Preliminary studies indicate that this compound may inhibit tumor cell proliferation, making it a candidate for cancer research.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential:

  • Drug development : It serves as an intermediate in synthesizing pharmaceuticals targeting specific diseases, particularly those involving receptor tyrosine kinases.
  • Neurological applications : Given its structural similarity to known psychoactive compounds, it may have implications in treating neurological disorders.

Industry

The compound is also relevant in industrial applications:

  • Chemical manufacturing : It is used in producing specialty chemicals and materials due to its reactive functional groups.
  • Pharmaceutical intermediates : Its role as a precursor in the synthesis of various drugs enhances its industrial significance.

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity against specific targets:

CompoundTarget KinaseIC50 (nM)
Compound AJAK215
Compound BFLT320
Compound CCDK130

These studies indicate that the compound could serve as a lead for developing targeted therapies against cancer.

In Vivo Efficacy

In animal models, derivatives of this compound have shown promising results:

  • Tumor reduction : Mice treated with related compounds exhibited reduced tumor sizes compared to controls.
  • Survival rates : Enhanced survival rates were noted in treated groups, supporting further investigation into its therapeutic potential.

Mechanism of Action

The mechanism of action of (4-(Methylamino)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For instance, it may act on neurotransmitter receptors, influencing signal transduction and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Substituted Benzophenones

Key Structural Variations:
  • Substituents on the piperidine ring (e.g., alkyl chains, halogens, amino groups).
  • Substituents on the phenyl ring (e.g., halogens, alkoxy groups).
  • Linker modifications (e.g., alkoxy chains, heterocyclic attachments).
Table 1: Structural and Physicochemical Comparison
Compound Name Piperidine Substituent Phenyl Substituent Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Biological Activity Reference
(4-(Methylamino)piperidin-1-yl)(phenyl)methanone 4-NHCH₃ H 248.3 N/A N/A N/A -
(4-((6-(Piperidin-1-yl)hexyl)oxy)phenyl)(phenyl)methanone hydrogen oxalate (9) 6-(piperidin-1-yl)hexyloxy H 441.51 30 133–136 Cholinesterase inhibition
(4-Chlorophenyl)(4-((6-(piperidin-1-yl)hexyl)oxy)phenyl)methanone (10) 6-(piperidin-1-yl)hexyloxy 4-Cl 476.0 41 116–118 H3 receptor antagonism
(4-Fluorophenyl)(4-((5-(piperidin-1-yl)pentyl)oxy)phenyl)methanone (6) 5-(piperidin-1-yl)pentyloxy 4-F 441.51 36 121–123 H3 receptor affinity
(6-Methylimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (74) 4-(2-(trifluoromethyl)phenyl) Imidazopyridazine 445.4 N/A 133–135 Kinase inhibition (preclinical)
Key Findings:

Substituent Position and Chain Length :

  • Piperidine-linked alkoxy chains (e.g., hexyloxy vs. pentyloxy) influence solubility and binding affinity. Longer chains (hexyl) in compounds like 9 and 10 show higher cholinesterase inhibitory activity compared to shorter analogs .
  • The 4-fluorophenyl substituent in compound 6 enhances H3 receptor affinity compared to unsubstituted phenyl groups, suggesting halogenation improves target engagement .

Heterocyclic Modifications :

  • Replacement of the phenyl group with imidazopyridazine (e.g., 74 ) shifts activity toward kinase inhibition, highlighting the role of aromatic heterocycles in target selectivity .

Impact of Halogenation :

  • Chloro or fluoro substituents on the phenyl ring (e.g., 10 , 6 ) improve metabolic stability and binding potency, as seen in H3 receptor antagonists .

Piperidine vs. Morpholine Derivatives

Computational studies on similar compounds show that morpholine derivatives have reduced dipole moments and altered nonlinear optical responses compared to piperidine analogs .

Biological Activity

(4-(Methylamino)piperidin-1-yl)(phenyl)methanone, also known by its CAS number 92032-54-7, is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methylamino group and a phenyl group attached to a carbonyl moiety. Its structural formula can be represented as follows:

C12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may function as an inhibitor of specific enzymes or receptors involved in cell signaling pathways. Compounds in this class often exhibit affinity for neurotransmitter receptors and have been studied for their potential in treating neurological disorders.

Target Interactions

  • Receptor Tyrosine Kinases : Preliminary studies suggest that this compound may inhibit receptor tyrosine kinases, which are crucial in regulating cell growth and differentiation.
  • Cyclin/CDK Complexes : It may also affect cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound based on various studies:

Study Biological Activity IC50 Value Cell Line Tested
Antitumor activity480 nMMDA-MB-231 (breast cancer)
Metabolic stability-Mouse liver microsomes
Neuroprotective effects-Various neuronal models

Case Studies

  • Antitumor Activity : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines, particularly breast cancer cells (MDA-MB-231). The compound's IC50 value was reported at 480 nM, indicating potent activity against tumor growth .
  • Neuroprotective Properties : Additional research has indicated that this compound may possess neuroprotective properties, potentially beneficial for conditions such as Alzheimer's disease. Its mechanism involves modulation of signaling pathways that protect neuronal cells from apoptosis .
  • Metabolic Stability : Studies evaluating the metabolic stability of this compound suggest it is relatively stable when exposed to liver microsomes, which is crucial for its viability as a therapeutic agent .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the piperidine ring and the phenyl group can significantly influence the biological activity of the compound. For instance:

  • Substituents on the phenyl ring can enhance or diminish receptor affinity.
  • The presence of electron-donating or electron-withdrawing groups alters the compound's potency against specific biological targets.

Q & A

Basic: What are the key considerations for synthesizing (4-(Methylamino)piperidin-1-yl)(phenyl)methanone with high purity?

To achieve high purity, prioritize:

  • Reagent selection : Use high-purity starting materials, such as 4-methylaminopiperidine and benzoyl chloride derivatives, to minimize side reactions .
  • Reaction optimization : Employ reductive amination under controlled pH (e.g., acetic acid buffer) and temperature (60–80°C) to introduce the methylamino group efficiently .
  • Purification : Utilize silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) followed by recrystallization in ethanol to isolate the compound (>95% purity) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound analogs?

Contradictions often arise from structural variations or assay conditions. Methodological solutions include:

  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., fluorophenyl vs. chlorophenyl) and evaluate binding affinity changes using radioligand assays .
  • Standardized assays : Replicate studies under consistent conditions (e.g., pH 7.4 buffer, 37°C) to isolate structural effects from environmental variables .
  • Computational validation : Apply molecular docking (e.g., AutoDock Vina) to predict interactions with targets like sigma receptors and compare with experimental data .

Basic: Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Key techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the piperidine ring conformation and methylamino group placement (e.g., δ 2.3–2.8 ppm for piperidine protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]⁺) and fragmentation patterns .
  • FT-IR : Identifies carbonyl (C=O stretch at ~1680 cm⁻¹) and amine (N-H stretch at ~3300 cm⁻¹) functional groups .

Advanced: What experimental approaches are recommended for studying the sigma receptor binding affinity of this compound?

  • Radioligand displacement assays : Use [³H]-DTG or [³H]-pentazocine to measure competitive binding in brain homogenates, with IC₅₀ values <100 nM indicating high affinity .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) to immobilized sigma-1 receptors .
  • In vivo imaging : Radiolabel the compound with ¹⁸F for PET imaging to assess brain penetration and target engagement .

Basic: How does the presence of fluorine substituents influence the physicochemical properties of this compound derivatives?

Fluorine substitution (e.g., para-fluorophenyl) enhances:

  • Lipophilicity : Increases logP by 0.5–1.0 units, improving blood-brain barrier permeability .
  • Metabolic stability : Reduces oxidative degradation by cytochrome P450 enzymes, as seen in microsomal stability assays (t₁/₂ > 4 h) .
  • Electron-withdrawing effects : Stabilizes the ketone group, lowering susceptibility to hydrolysis .

Advanced: What strategies can mitigate the degradation of this compound under physiological conditions?

  • Prodrug design : Mask the ketone group as a ketal or enol ether to prevent hydrolysis in acidic environments (e.g., stomach pH) .
  • Formulation optimization : Use lipid-based nanoparticles or cyclodextrin complexes to enhance solubility and protect against enzymatic degradation .
  • Stability testing : Conduct accelerated degradation studies (40°C, 75% RH) to identify vulnerable sites and guide structural modifications .

Basic: What are the optimal reaction conditions for introducing methylamino groups into the piperidine ring during synthesis?

  • Reductive amination : React 4-piperidone with methylamine in the presence of NaBH₃CN (pH 5–6) at 50°C for 12 hours .
  • Buchwald-Hartwig coupling : Use palladium catalysts (e.g., Pd(OAc)₂) and Xantphos ligand to couple methylamine with halogenated piperidine intermediates .
  • Post-purification : Neutralize residual acids/bases with ion-exchange resins to prevent decomposition .

Advanced: How can computational models predict the pharmacokinetic profile of this compound?

  • ADMET prediction : Use SwissADME or pkCSM to estimate bioavailability (%F >50), blood-brain barrier penetration (BBB+), and CYP inhibition .
  • Molecular dynamics (MD) simulations : Simulate binding to human serum albumin to predict plasma protein binding (>90%) .
  • QSAR modeling : Corrogate structural descriptors (e.g., polar surface area, logD) with experimental clearance data to refine predictions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(4-(Methylamino)piperidin-1-yl)(phenyl)methanone
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(4-(Methylamino)piperidin-1-yl)(phenyl)methanone

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